N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Propriétés
IUPAC Name |
N-[5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(2)26-15(3)13-17(25-26)18-23-24-20(29-18)22-19(27)21(9-11-28-12-10-21)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSARKXHXDKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of the Target Compound:
- Pyrazole core : 1-isopropyl and 5-methyl substitutions.
- 1,3,4-Oxadiazole linker : A five-membered heterocycle with two nitrogen and one oxygen atom.
- Tetrahydro-2H-pyran-4-carboxamide : A saturated oxygen-containing ring with a phenyl group and carboxamide functionality.
Comparison with Evidence-Based Compounds:
a. Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide backbone but lack the oxadiazole and tetrahydro-2H-pyran moieties. Instead, they incorporate chloro, cyano, and aryl substituents. For example:
- 3a : Features dual phenyl rings and a chloro group.
- 3d : Includes a 4-fluorophenyl substituent, enhancing electronic effects.
Structural Differences :
- The target compound’s oxadiazole linker may improve metabolic stability compared to the pyrazole-pyrazole linkage in compounds.
- The tetrahydro-2H-pyran group likely increases solubility relative to the aromatic systems in 3a–3p .
b. Pyrazole Carbothioamide Derivatives ()
These compounds incorporate isoxazole and carbothioamide groups, differing from the target’s oxadiazole and carboxamide. The presence of sulfur in carbothioamides may alter binding interactions compared to oxygen-based carboxamides.
c. PDE5-Related Compounds ()
N-Desmethyl Sildenafil () shares a pyrazolo[4,3-d]pyrimidinone core but includes a sulfonylpiperazine group.
Physicochemical Properties
Data Table: Comparison of Key Properties
*Estimated based on structural formula.
Q & A
Q. Q1. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A key step includes nucleophilic substitution between a 1,3,4-oxadiazole-2-thiol derivative and an alkyl/aryl halide under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Optimization strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Base Strength: K₂CO₃ or Cs₂CO₃ improves nucleophilic displacement efficiency.
- Monitoring: Thin-layer chromatography (TLC) tracks intermediate formation .
Yield improvements (up to 85%) are achieved via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Q2. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., isopropyl group δ 1.2–1.4 ppm, tetrahydro-2H-pyran δ 3.5–4.0 ppm) and confirms regiochemistry .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 467.2) .
- X-ray Crystallography: Resolves stereochemistry of the tetrahydro-2H-pyran ring and confirms non-covalent interactions (e.g., π-π stacking) .
Q. Q3. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In Silico Prediction: Tools like PASS Online® predict targets (e.g., kinase inhibition) and prioritize assays .
- In Vitro Assays:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Advanced Research Questions
Q. Q4. How can molecular docking elucidate the compound’s mechanism of action against specific targets?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR2) based on structural motifs (oxadiazole as ATP-mimetic) .
- Software: AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Validation:
- Compare docking scores (ΔG ≤ -8 kcal/mol suggests strong binding).
- Mutagenesis studies (e.g., Ala-scanning) confirm critical residues .
- Example: Docking into EGFR’s ATP pocket reveals hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Q. Q5. What strategies resolve contradictions in solubility data across different studies?
Methodological Answer:
- Solubility Profiling:
- Mitigation:
- Salt formation (e.g., hydrochloride) improves aqueous solubility.
- Nanocrystallization (via anti-solvent precipitation) enhances bioavailability .
Q. Q6. How are reaction intermediates characterized to troubleshoot low yields in scaled-up synthesis?
Methodological Answer:
- Real-Time Monitoring:
- LC-MS: Tracks intermediates (e.g., oxadiazole-thiol at m/z 215.1) .
- In Situ IR: Detects carbonyl formation (e.g., carboxamide at ~1680 cm⁻¹) .
- Byproduct Identification:
- GC-MS: Identifies alkylation side products (e.g., over-alkylated pyrazole derivatives) .
- Process Optimization: Switch to flow chemistry for exothermic steps (prevents thermal degradation) .
Q. Q7. What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction:
- CYP450 Metabolism: Use StarDrop® to identify labile sites (e.g., oxadiazole ring oxidation) .
- hERG Inhibition: QSAR models assess cardiotoxicity risk (e.g., topological polar surface area >80 Ų reduces hERG binding) .
- Metabolite ID:
- In Silico Fragmentation (Meteor Nexus): Predicts Phase I/II metabolites (e.g., glucuronidation of phenolic groups) .
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